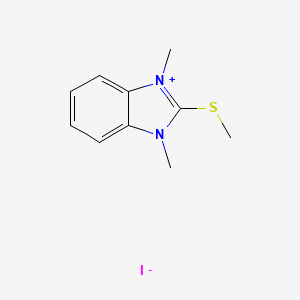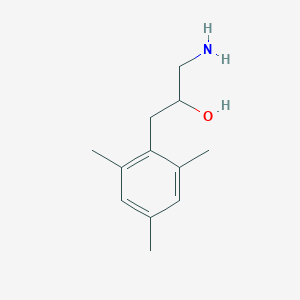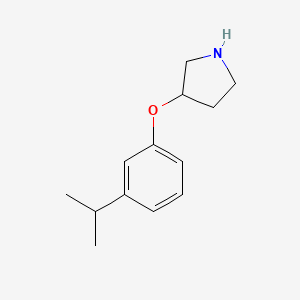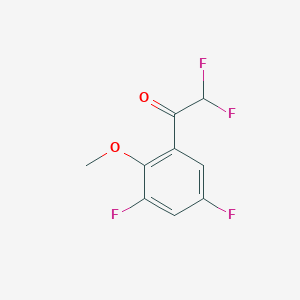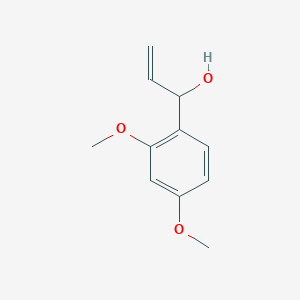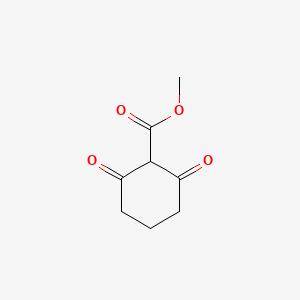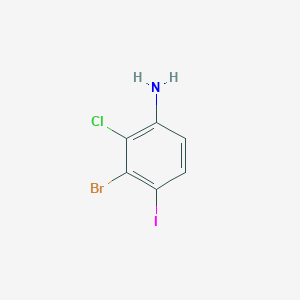
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, a methoxy group, and a nitro group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the methoxy and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoroacetophenone derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-methoxy-2-nitrophenyl)ethanol
- 2,2,2-Trifluoro-1-(2-methoxy-5-nitrophenyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-ol stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both electron-withdrawing (trifluoromethyl and nitro) and electron-donating (methoxy) groups allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO4 |
|---|---|
Poids moléculaire |
251.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H8F3NO4/c1-17-5-2-3-7(13(15)16)6(4-5)8(14)9(10,11)12/h2-4,8,14H,1H3 |
Clé InChI |
AQNWRHBTRFRPDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


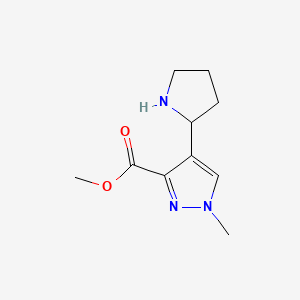
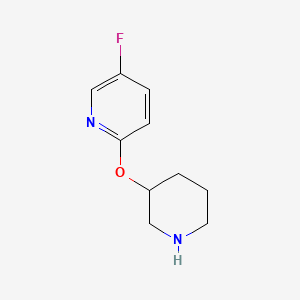
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

